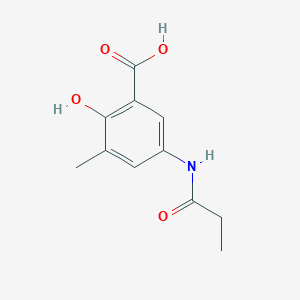
N-(3-aminophenyl)-4-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminophenyl)-4-iodobenzamide, also known as [^123I]IBZM, is a radiopharmaceutical agent used in nuclear medicine imaging studies of the brain. It is a selective dopamine D2 receptor antagonist and has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders.
作用機序
[^123I]IBZM is a selective dopamine D2 receptor antagonist. It binds to the dopamine D2 receptors in the brain and blocks the action of dopamine, a neurotransmitter that is involved in the regulation of movement, emotion, and motivation. This allows for the visualization of dopamine D2 receptors in the brain, which is useful for the diagnosis and monitoring of various neurological disorders.
Biochemical and Physiological Effects:
[^123I]IBZM has no known biochemical or physiological effects on the body. It is a safe and well-tolerated radiopharmaceutical agent that is used in low doses for diagnostic purposes.
実験室実験の利点と制限
The advantages of using [^123I]IBZM in lab experiments include its high selectivity for dopamine D2 receptors, its ability to visualize dopamine D2 receptors in vivo, and its low toxicity. The limitations of using [^123I]IBZM in lab experiments include its short half-life, which limits the time available for imaging studies, and its high cost.
将来の方向性
There are several future directions for the use of [^123I]IBZM in neurological research. One direction is the development of new radiopharmaceutical agents that can target other neurotransmitter receptors in the brain. Another direction is the use of [^123I]IBZM in longitudinal studies to monitor the progression of neurological disorders over time. Additionally, [^123I]IBZM could be used in combination with other imaging techniques such as magnetic resonance imaging (MRI) to provide a more comprehensive view of the brain.
合成法
The synthesis of [^123I]IBZM involves the reaction between 4-iodobenzoic acid and N-(3-aminopropyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields the desired product, which can be purified using high-performance liquid chromatography (HPLC). The final product is then labeled with radioactive iodine-123 to produce [^123I]IBZM.
科学的研究の応用
[^123I]IBZM has been extensively studied for its potential use in the diagnosis and treatment of various neurological disorders. It is used in single-photon emission computed tomography (SPECT) imaging studies of the brain to visualize dopamine D2 receptors. This allows for the diagnosis and monitoring of various neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction.
特性
分子式 |
C13H11IN2O |
|---|---|
分子量 |
338.14 g/mol |
IUPAC名 |
N-(3-aminophenyl)-4-iodobenzamide |
InChI |
InChI=1S/C13H11IN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17) |
InChIキー |
CWCUTGZPURSOOO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-3-fluorobenzamide](/img/structure/B243499.png)
![N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243500.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-phenylcyclopentanecarboxamide](/img/structure/B243519.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B243520.png)






![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-methylbenzamide](/img/structure/B243539.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243541.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B243542.png)